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Compound of Interest

Compound Name: Rebaudioside |

Cat. No.: B3027040

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside | is a steviol glycoside, a natural high-intensity sweetener extracted from the
leaves of the Stevia rebaudiana plant.[1] As a member of this class of compounds, its detailed
structural elucidation is crucial for quality control, regulatory approval, and understanding its
sweetness profile. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool
for the unambiguous structural characterization of complex natural products like Rebaudioside
I. This document provides detailed application notes and experimental protocols for the NMR
analysis of Rebaudioside I, intended for researchers, scientists, and professionals in drug
development and food science. The structure of Rebaudioside | has been fully characterized
as (13-[(2-O-B-d-glucopyranosyl-3-O-3-d-glucopyranosyl)-3-d-glucopyranosyl)oxy] ent-kaur-16-
en-19-oic acid-(3-O-B-d-glucopyranosyl)-B-d-glucopyranosyl) ester].[2]

Structural Elucidation via NMR Spectroscopy

The complete structural assignment of Rebaudioside | is achieved through a combination of
one-dimensional (1D) and two-dimensional (2D) NMR experiments. These include *H NMR, 3C
NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC),
Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect
Spectroscopy (NOESY).[2] These techniques provide detailed information about the proton and
carbon environments within the molecule, their connectivity, and spatial proximities, allowing for
the complete assignment of the aglycone (steviol) core and the five attached glucose units.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b3027040?utm_src=pdf-interest
https://www.benchchem.com/product/b3027040?utm_src=pdf-body
https://www.biosynth.com/p/OR46451/1220616-34-1-rebaudioside-i
https://www.benchchem.com/product/b3027040?utm_src=pdf-body
https://www.benchchem.com/product/b3027040?utm_src=pdf-body
https://www.benchchem.com/product/b3027040?utm_src=pdf-body
https://www.benchchem.com/product/b3027040?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6271207/
https://www.benchchem.com/product/b3027040?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6271207/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3027040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

Data Presentation: *H and **C NMR Data of
Rebaudioside |

The following tables summarize the *H and 3C NMR chemical shift assignments for
Rebaudioside |, recorded in pyridine-ds at 500 MHz and 150 MHz, respectively.[2]

Table 1: *H NMR Data of Rebaudioside I (500 MHz, pyridine-ds)[2]
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Position OoH (ppm) Multiplicity J (Hz)
1 0.74,1.88 m

2 1.59, 2.25 m

3 1.05,2.11 m

4 - - -

5 1.14 dd 12.0, 2.9
6 2.18, 2.37 m

7 1.45,1.63 m

8 - - -

9 0.94 m

11 1.76,1.85 m

12 1.99, 2.08 m

13 - - -
14 2.15, 2.59 m

15 222,231 m

16 - - -
17a 5.02 S

17b 5.67 S

18 1.22 S

19 - - -
20 1.26 S

Glc

1 6.14 d 8.1
Glcli
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1" 5.57 d 7.7
Glc 1l
1 5.38 d 7.8
Glc IV
1 5.06 d 7.9
Glc Vv
" 5.29 d 8.2

Table 2: 13C NMR Data of Rebaudioside | (150 MHz, pyridine-ds)[2]
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Position oC (ppm) Position oC (ppm)
1 40.7 Glc |

2 19.3 1 95.3
3 38.0 2' 74.3
4 44.0 3 894
5 57.2 4' 70.0
6 22.3 5' 78.1
7 41.9 6' 62.9
8 41.1 Glc I

9 53.9 1" 104.6
10 39.7 2" 83.2
11 20.6 3" 77.0
12 37.3 4" 71.5
13 86.4 5" 78.5
14 44.3 6" 62.7
15 47.9 Glc 1l

16 154.2 i 104.7
17 104.5 2" 75.8
18 28.3 3™ 78.8
19 176.9 4™ 71.4
20 15.6 5" 78.5
6" 62.6

Glc IV Glc Vv

i 98.0 i 105.0
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2™ 74.9 A 75.8
3" 87.2 3" 78.2
4™ 69.8 4" 71.6
5™ 78.5 5™ 78.8
6" 62.9 6" 62.8

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are
based on standard practices for the structural elucidation of natural products.

1. Sample Preparation
e Compound: Pure Rebaudioside | (approximately 5-10 mg).
e Solvent: Deuterated pyridine (pyridine-ds), approximately 0.5 mL.
e Procedure:
o Weigh the Rebaudioside | sample accurately and place it in a clean, dry NMR tube.
o Add the deuterated solvent to the NMR tube to dissolve the sample completely.
o Vortex the tube gently to ensure a homogeneous solution.
o If necessary, filter the solution to remove any particulate matter.
2. NMR Data Acquisition

e Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is
recommended for optimal resolution and sensitivity.

o Temperature: Experiments are typically conducted at room temperature (e.g., 292 K).[2]

a. 'H NMR Spectroscopy
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Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Spectral Width: Approximately 12-15 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64 scans, depending on the sample concentration.

Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase
and baseline correct the spectrum. Reference the spectrum to the residual solvent signal of
pyridine-ds.

. 13C NMR Spectroscopy

Pulse Program: Standard proton-decoupled 3C experiment (e.g., 'zgpg30' on Bruker
instruments).

Spectral Width: Approximately 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024-4096 scans, as **C has low natural abundance.

Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation. Phase
and baseline correct the spectrum. Reference the spectrum to the solvent signal of pyridine-
ds.

. 2D NMR: COSY
Pulse Program: Standard COSY experiment (e.g., ‘cosygpqf' on Bruker instruments).
Spectral Width: 10-12 ppm in both dimensions.

Data Points: 2048 in F2 and 256-512 in F1.
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Number of Scans: 4-8 scans per increment.

Processing: Apply a sine-bell window function in both dimensions before Fourier
transformation. Symmetrize the spectrum.

d. 2D NMR: HSQC

Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsgcedetgpsp’ on
Bruker instruments).

Spectral Width: 10-12 ppm in F2 (*H) and 160-180 ppm in F1 (13C).

Data Points: 2048 in F2 and 256 in F1.

Number of Scans: 8-16 scans per increment.

1J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

Processing: Apply a squared sine-bell window function in both dimensions before Fourier
transformation.

e. 2D NMR: HMBC

Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqgf' on
Bruker instruments).

Spectral Width: 10-12 ppm in F2 (*H) and 200-220 ppm in F1 (13C).

Data Points: 2048 in F2 and 256-512 in F1.

Number of Scans: 16-32 scans per increment.

Long-Range Coupling Delay: Optimized for a long-range coupling of 8 Hz.

Processing: Apply a sine-bell window function in both dimensions before Fourier
transformation.

-

2D NMR: NOESY
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e Pulse Program: Standard NOESY experiment with gradient selection (e.g., 'noesygpph’' on
Bruker instruments).

e Spectral Width: 10-12 ppm in both dimensions.
» Data Points: 2048 in F2 and 256-512 in F1.

e Number of Scans: 16-32 scans per increment.
e Mixing Time: 500-800 ms.

» Processing: Apply a sine-bell window function in both dimensions before Fourier
transformation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete NMR-based structural
elucidation of Rebaudioside I.
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Caption: Workflow for the NMR-based structural elucidation of Rebaudioside I.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for NMR Spectroscopy
of Rebaudioside I]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3027040#nmr-spectroscopy-of-rebaudioside-i]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b3027040?utm_src=pdf-custom-synthesis
https://www.biosynth.com/p/OR46451/1220616-34-1-rebaudioside-i
https://pmc.ncbi.nlm.nih.gov/articles/PMC6271207/
https://www.benchchem.com/product/b3027040#nmr-spectroscopy-of-rebaudioside-i
https://www.benchchem.com/product/b3027040#nmr-spectroscopy-of-rebaudioside-i
https://www.benchchem.com/product/b3027040#nmr-spectroscopy-of-rebaudioside-i
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3027040?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3027040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

